1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and difluoromethyl ketone.
Cyclization Reaction: The 2-aminophenol undergoes a cyclization reaction with difluoromethyl ketone in the presence of a suitable catalyst to form the benzoxazole ring.
Functionalization: The benzoxazole ring is then functionalized with an ethanone group at the 2-position through a Friedel-Crafts acylation reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
(6-Fluorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has a similar benzoxazole structure but with a fluorine atom instead of a difluoromethyl group.
Isoxazole Derivatives: Isoxazole derivatives share a similar heterocyclic structure but differ in the position of the nitrogen and oxygen atoms.
The uniqueness of this compound lies in its difluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
1-[6-(difluoromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H7F2NO2/c1-5(14)10-13-7-3-2-6(9(11)12)4-8(7)15-10/h2-4,9H,1H3 |
InChI Key |
FGBYMOVQJDTUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)C(F)F |
Origin of Product |
United States |
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